methyl e-3-carboxamide
CAS No.:
Cat. No.: VC1440782
Molecular Formula: C26H22N2O4
Molecular Weight: 426.5g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H22N2O4 |
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Molecular Weight | 426.5g/mol |
IUPAC Name | methyl 2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]benzoate |
Standard InChI | InChI=1S/C26H22N2O4/c1-3-32-18-10-8-9-17(15-18)24-16-21(19-11-4-6-13-22(19)27-24)25(29)28-23-14-7-5-12-20(23)26(30)31-2/h4-16H,3H2,1-2H3,(H,28,29) |
Standard InChI Key | SCFSNOMMCCFIBL-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC |
Canonical SMILES | CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC |
Introduction
Structural Characteristics
Basic Structural Features
Methyl-substituted 3-carboxamides typically consist of a parent structure (often a heterocyclic ring system) with a carboxamide group (-CONH₂) at the 3-position and methyl group(s) attached at various positions. The methyl substitution can occur in several configurations:
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On the nitrogen atom of the carboxamide group (N-methyl carboxamides)
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On the parent ring structure (ring-methylated carboxamides)
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On both the carboxamide nitrogen and the ring structure (multiply-methylated carboxamides)
The specific location of these substitutions significantly impacts the physical, chemical, and biological properties of these compounds .
Key Structural Variations
Several structural variations exist among methyl-substituted 3-carboxamides, including:
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Indole-based carboxamides (such as 1-methyl-1H-indole-3-carboxamide)
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Pyridine-based carboxamides (such as N1-Methyl-4-pyridone-3-carboxamide)
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Beta-carboline-based carboxamides (such as N-Methyl-beta-carboline-3-carboxamide)
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Pyrrole-based carboxamides
These structural variations contribute to the diverse properties and applications of these compounds in biological systems and pharmaceutical research .
Notable Methyl 3-Carboxamide Compounds
1-Methyl-1H-indole-3-carboxamide
1-Methyl-1H-indole-3-carboxamide (PubChem CID 823187) is a notable methyl-substituted carboxamide with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol. The structure consists of an indole ring with a methyl group attached to the nitrogen atom (N1) and a carboxamide group at the 3-position .
This compound is also known by several synonyms:
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118959-44-7 (CAS number)
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1-methylindole-3-carboxamide
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1-Methylindole-3-carboxylic acid amide
Interestingly, 1-methyl-1H-indole-3-carboxamide has been reported in the genus Actinomadura, indicating its presence in certain microbial species .
N-Methyl-4-pyridone-3-carboxamide
N-Methyl-4-pyridone-3-carboxamide, also known as N1-Methyl-4-pyridone-3-carboxamide or 5-aminocarbonyl-1-methyl-4(1H)-pyridone, belongs to the class of organic compounds known as nicotinamides. These are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group .
This compound serves as a normal human metabolite and represents one of the end products of nicotinamide-adenine dinucleotide (NAD) degradation. In human biochemistry, it participates in nicotinate and nicotinamide metabolism .
The compound has the following properties:
Notably, N1-Methyl-4-pyridone-3-carboxamide can be biosynthesized from 1-methylnicotinamide through a reaction mediated by the enzyme aldehyde oxidase. It is classified as a potentially toxic compound and a uremic toxin that can accumulate in the blood either through dietary excess or poor kidney filtration, potentially causing uremic syndrome .
N-Methyl-beta-carboline-3-carboxamide
N-Methyl-beta-carboline-3-carboxamide (PubChem CID 4375) represents another significant methyl-substituted carboxamide with the molecular formula C₁₃H₁₁N₃O and a molecular weight of 225.25 g/mol. This compound is also known as FG 7142 or N-methyl-9H-pyrido[3,4-b]indole-3-carboxamide .
It is classified as a member of beta-carbolines, a group of alkaloids with various biological activities, including potential psychoactive properties. The compound features a beta-carboline ring structure with an N-methyl substitution and a carboxamide group at the 3-position .
Physical and Chemical Properties
Comparative Analysis of Physical Properties
The physical properties of methyl-substituted 3-carboxamides vary depending on their specific structure. Table 1 presents a comparative analysis of key physical properties for notable methyl-substituted 3-carboxamides:
Table 1: Physical Properties of Selected Methyl-Substituted 3-Carboxamides
Compound | Molecular Formula | Molecular Weight (g/mol) | Structure Type | CAS Number |
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1-Methyl-1H-indole-3-carboxamide | C₁₀H₁₀N₂O | 174.20 | Indole-based | 118959-44-7 |
N-Methyl-4-pyridone-3-carboxamide | C₇H₈N₂O₂ | 152.15 | Pyridine-based | 769-49-3 |
N-Methyl-beta-carboline-3-carboxamide | C₁₃H₁₁N₃O | 225.25 | Beta-carboline-based | 78538-74-6 |
These compounds share the carboxamide functional group but differ significantly in their parent ring structures, influencing their physical properties and biological activities .
Chemical Properties and Reactivity
The chemical properties of methyl-substituted 3-carboxamides are influenced by both the carboxamide group and the parent ring structure. The carboxamide group (-CONH₂) exhibits several characteristic properties:
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Moderate polarity, enhancing water solubility
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Hydrogen bond donor and acceptor capabilities
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Relative stability under physiological conditions
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Susceptibility to hydrolysis under strong acidic or basic conditions
N1-Methyl-4-pyridone-3-carboxamide is described as an extremely weak basic (essentially neutral) compound based on its pKa value, demonstrating how the parent structure can influence the electronic properties of the carboxamide group .
Synthesis Methodologies
Classical Synthetic Approaches
Several classical approaches exist for synthesizing methyl-substituted 3-carboxamides:
From Carboxylic Acids
A common synthetic pathway involves converting the corresponding carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with ammonia or methylamine to yield the carboxamide. This approach offers good yields for a variety of parent structures .
Via Nitrile Hydration
Some carboxamides can be synthesized through the hydration of nitriles. For instance, 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can potentially be hydrated to form the corresponding carboxamide under appropriate conditions .
Modern Synthetic Methods
Modern synthetic methodologies have expanded the toolkit for preparing methyl-substituted 3-carboxamides:
Coupling Reagent-Mediated Synthesis
Contemporary synthetic approaches frequently employ coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to directly convert carboxylic acids to carboxamides under mild conditions. This method is demonstrated in the synthesis of N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-06):
"EDCI (0.62 g, 3.23 mmol), HOBt (0.44 g, 3.23 mmol) and TEA (1.09 g, 10.8 mmol) were added to a solution of 8 (0.3 g, 2.16 mmol) in anhydrous DCM (10 mL). The mixture was stirred at room temperature for 1 h, and then 3 (0.4 g, 2.16 mmol) was added. The reaction mixture was stirred at room temperature for 5 h..."
This approach offers several advantages, including milder reaction conditions and higher selectivity compared to classical methods.
Biological and Pharmacological Activity
Metabolic Functions
N1-Methyl-4-pyridone-3-carboxamide plays a significant role in human metabolism as an end product of NAD degradation. This compound participates in the nicotinate and nicotinamide metabolic pathway, representing an important biomarker for certain metabolic states .
The presence of methyl-substituted carboxamides in microbial species, such as 1-methyl-1H-indole-3-carboxamide in Actinomadura, suggests their potential roles in microbial metabolism and secondary metabolite production .
Receptor Interactions and Pharmacological Effects
Various methyl-substituted carboxamides demonstrate significant receptor interactions:
Opioid Receptor Interactions
Some carboxamide derivatives exhibit opioid receptor functional antagonism. Research on analogues of certain carboxamides has revealed their potential as kappa-opioid receptor antagonists with subnanomolar K(e) values, indicating high potency and selectivity .
GABA Receptor Modulation
Compounds like N-Methyl-beta-carboline-3-carboxamide (FG 7142) have been investigated for their interactions with GABA receptors, suggesting potential applications in neuropsychopharmacology .
Structure-Activity Relationships
The biological activity of methyl-substituted carboxamides is highly dependent on their structural features. Research on structure-activity relationships of positional isomers in aromatic carboxamides has yielded valuable insights into the interaction mechanisms between these compounds and their biological targets .
A docking study proposed a model for the interaction between carboxamides and a conserved histidine residue in succinate dehydrogenase, highlighting the importance of precise structural features for biological activity .
Research Applications and Future Directions
Pharmaceutical Applications
Methyl-substituted 3-carboxamides show promising pharmaceutical applications across several therapeutic areas:
Opioid Receptor Modulators
Certain carboxamide derivatives have demonstrated potential as opioid receptor antagonists, particularly at the kappa-opioid receptor. The most potent analogues exhibit K(e) values in the subnanomolar range with high selectivity for the kappa receptor relative to the mu and delta receptors .
Neurological Applications
Compounds like N-Methyl-beta-carboline-3-carboxamide have been investigated for their effects on the central nervous system, suggesting potential applications in neurological disorders .
Analytical Applications
The spectroscopic characteristics of methyl-substituted 3-carboxamides make them amenable to various analytical techniques:
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13C NMR spectroscopy provides valuable structural information
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Mass spectrometry allows for precise identification and quantification
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Chromatographic techniques enable separation and analysis of complex mixtures containing these compounds
These analytical capabilities facilitate research on their metabolism, pharmacokinetics, and structure-activity relationships.
Future Research Directions
Several promising research directions for methyl-substituted 3-carboxamides emerge from current findings:
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Further exploration of structure-activity relationships to optimize biological activity
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Investigation of metabolic pathways involving these compounds, particularly in human metabolism
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Development of novel, more efficient synthetic methods with higher yields and selectivity
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Exploration of additional therapeutic applications, especially in areas like pain management, neurological disorders, and metabolic diseases
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Investigation of potential applications as biomarkers for specific metabolic or pathological conditions
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